Chinomethionate

Catalog No.
S523435
CAS No.
2439-01-2
M.F
C10H6N2OS2
M. Wt
234.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chinomethionate

CAS Number

2439-01-2

Product Name

Chinomethionate

IUPAC Name

6-methyl-[1,3]dithiolo[4,5-b]quinoxalin-2-one

Molecular Formula

C10H6N2OS2

Molecular Weight

234.3 g/mol

InChI

InChI=1S/C10H6N2OS2/c1-5-2-3-6-7(4-5)12-9-8(11-6)14-10(13)15-9/h2-4H,1H3

InChI Key

FBQQHUGEACOBDN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C3C(=N2)SC(=O)S3

solubility

4.27e-06 M
Solubility (g/L at 20 °C) in: toluene, 25; dichloromethane, 40; hexane, 1.8; isopropanol, 0.9; cyclohexanone, 18; dimethylformamide, 10; petroleum oils, 4
In water, 1 mg/L at 20 °C

Synonyms

6-methyl-2,3-quinoxalinedithiol cyclic carbonate, 6-methyl-2-oxo-1,3-dithio(4,5-b)quinoxaline, chinomethionat, chinomethionate, Morestan, oxythioquinox, quinomethionate

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(=N2)SC(=O)S3

The exact mass of the compound Chinomethionate is 233.9922 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.27e-06 msolubility (g/l at 20 °c) in: toluene, 25; dichloromethane, 40; hexane, 1.8; isopropanol, 0.9; cyclohexanone, 18; dimethylformamide, 10; petroleum oils, 4in water, 1 mg/l at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379587. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinoxalines - Supplementary Records. It belongs to the ontological category of quinoxaline acaricide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Chinomethionate is a non-systemic, contact-action quinoxaline dithiocarbonate compound used as both an acaricide and a fungicide.[1][2][3] It is primarily procured for the protective and eradicant control of powdery mildews and various mite species, including their eggs, across a range of agricultural and ornamental crops.[1][4] Its mode of action is classified as multi-site, which involves the disruption of multiple enzymes and proteins by reacting with sulfur-containing amino acids.[1][4] This characteristic is a key consideration in resistance management strategies. The compound is formulated as wettable powders and dustable powders, reflecting its low water solubility (1 mg/L at 20°C) and its application as a surface protectant.[1][5]

Substituting Chinomethionate with other common acaricides or fungicides based on target pest alone is unreliable due to significant differences in mode of action, efficacy spectrum, and crop safety. For example, many common acaricides like organophosphates or pyrethroids face widespread resistance in mite populations, a challenge that Chinomethionate's multi-site activity helps to overcome.[1][6] In fungicidal applications, alternatives like elemental sulfur, while effective against powdery mildew, have different temperature dependencies and a higher risk of phytotoxicity on certain crops compared to quinoxaline-based compounds under specific conditions.[7][8] Furthermore, the dual acaricidal/fungicidal activity of Chinomethionate offers a consolidated treatment that single-purpose substitutes cannot replicate, impacting inventory management and application costs.[1][2] Therefore, direct substitution without considering these factors can lead to control failures, crop damage, or accelerated pest resistance.

Superior Efficacy Against Two-Spotted Spider Mites Compared to Conventional Acaricides

In a comparative study on cucumber, Chinomethionate (used as the active ingredient in Morestan) demonstrated significantly higher and more persistent mortality against the two-spotted spider mite (Tetranychus urticae) compared to the conventional acaricides Dicofol and Propargite. Fourteen days after application, the formulation containing Chinomethionate maintained a mortality rate of 92.39–100%, whereas Dicofol's efficacy declined to 26.30% and Propargite's to 45.06%.[1]

Evidence DimensionPercent Mortality of T. urticae (14 Days Post-Treatment)
Target Compound Data92.39–100% (as Morestan)
Comparator Or BaselineDicofol: 26.30%; Propargite: 45.06%
Quantified DifferenceOver 2.5x more effective than Propargite and over 3.5x more effective than Dicofol at 14 days.
ConditionsGreenhouse field conditions on cucumber (Cucumis sativus).

This demonstrates a longer residual control period, reducing the required frequency of applications and associated labor and material costs compared to common alternatives.

Dual-Action Control: Effective Against Powdery Mildew Where Other Acaricides Have No Fungal Efficacy

Chinomethionate is established as an effective agent for controlling powdery mildew on crops such as apples, cucumbers, and squash.[1] This contrasts sharply with purely acaricidal compounds like Dicofol, Propargite, Abamectin, and Hexythiazox, which possess no fungicidal properties and would require tank-mixing with a separate fungicide for comparable spectrum control.[2][4] The use of Chinomethionate can therefore consolidate two separate treatments into one, offering a significant process advantage.

Evidence DimensionFungicidal Activity against Powdery Mildew
Target Compound DataEffective control reported
Comparator Or BaselinePure acaricides (e.g., Dicofol, Propargite, Abamectin): No reported efficacy
Quantified DifferenceProvides fungicidal action absent in many mainstream acaricide alternatives.
ConditionsAgricultural application on various crops including fruits and cucurbits.

This dual functionality simplifies spray programs, reduces chemical load, and lowers operational costs by eliminating the need for a separate fungicide application for powdery mildew control.

Handling and Formulation: Low Water Solubility Suited for Wettable Powder and Dust Formulations

Chinomethionate has a very low water solubility of 1 mg/L at 20 °C.[1] This property makes it inherently suitable for formulation as wettable powders (WP) and dustable powders (DP), which are common and cost-effective formulation types for non-systemic, contact pesticides.[2] In contrast, active ingredients with higher water solubility may be better suited for emulsifiable concentrates (EC) or soluble concentrates (SC), which involve different manufacturing processes, solvent systems, and potential for crop phytotoxicity if not formulated correctly. Chinomethionate's insolubility ensures it remains on the plant surface, which is critical for a contact-action product.

Evidence DimensionWater Solubility (20 °C)
Target Compound Data1 mg/L
Comparator Or BaselineGeneral baseline for soluble active ingredients (varies, but significantly higher)
Quantified DifferenceExtremely low solubility, dictating its formulation compatibility.
ConditionsStandard temperature (20 °C).

For buyers with manufacturing capabilities for WP or DP formulations, or those preferring these established delivery systems, Chinomethionate offers direct process compatibility without the need for complex emulsifier or solvent packages.

Integrated Pest Management (IPM) in Cucurbits and Ornamentals

For controlling concurrent infestations of powdery mildew and spider mites in greenhouse or field-grown cucurbits and ornamentals. The dual-action nature of Chinomethionate allows for a simplified treatment schedule, reducing the number of distinct active ingredients applied and lowering the risk of phytotoxicity from complex tank mixes.[1][2]

Resistance Management Rotations for Acaricide-Resistant Mites

As a rotational component in spray programs targeting spider mite populations that have developed resistance to single-site acaricides. Its multi-site mode of action provides an effective alternative to break the cycle of resistance.[4] Its sustained efficacy, as shown in comparisons with older products like Dicofol, makes it a reliable choice for maintaining control over difficult mite populations.[5]

Protective Fungicide Programs for Pome Fruit

In protective spray programs for apples and pears where both mites and powdery mildew are persistent threats. Its contact action forms a protective barrier on the plant surface, and its efficacy against mite eggs helps manage populations from the start of the season.[1][2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Chinomethionat appears as yellow crystals. Non-corrosive. Used as a selective fungicide.

Color/Form

Yellow crystals from benzene

XLogP3

3.1

Exact Mass

233.9922

Density

1.556 g/cu cm at 20 °C

LogP

3.78 (LogP)
log Kow = 3.78 at 20 °C

Odor

ODORLESS

Appearance

Solid powder

Melting Point

170.0 °C
171 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

888OQA249R

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Fungicides, Industrial

Vapor Pressure

2.00e-07 mmHg
0.026 mPa (2.0X10-7 mm Hg) at 20 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

2439-01-2

Wikipedia

Chinomethionat

Use Classification

Agrochemicals -> Acaricides, Fungicides
INSECTICIDES

Methods of Manufacturing

By the condensation of dimercaptomethyl-quinoxaline with phosgene.
Chinomethionate is produced by the reaction of carbonyl chloride with 6-methyl-2,3-quinoxalinedithiol in aqueous alkaline solution.

General Manufacturing Information

In late spring or summer applications some phytotoxicity may occur when morestan is used with most fungicides & insecticides. Morestan is Incompatible with oils (phytotoxic).
...Effective in controlling several mite species on wide range of crops. ... Controlled pear psylla, cotton bollworm & aphids. ... Excellent control of powdery mildew on apples, cucumbers, squash & muskmelons. Effective control of apple scab & downy mildew ... reported.
Registered for use on citrus and ornamentals.

Analytic Laboratory Methods

THIS REVIEW OF QUANTITATIVE THIN LAYER CHROMATOGRAPHY CONSIDERS MATERIALS AND METHODS FOR TLC-DENSITOMETRY AND SPECIFIC APPLICATIONS OF THE METHOD FOR PARTICULAR PESTICIDES AND RELATED CHEMICALS. INCLUDES SPECIFIC CHROMATOGRAPHIC SYSTEM OF USE FOR OXYTHIOQUINOX.
ANALYSIS OF PESTICIDE PRODUCTS FOR N-NITROSO CONTAMINANTS SHOWED MANY PESTICIDES TO CONTAIN LESS THAN 1 MG N-NITROSAMINES/KG.
RESIDUES: COLORIMETRIC METHOD...HAVENS R ET AL; J AGRIC FOOD CHEM 12: 247 (1964). ...THIN-LAYER CHROMATOGRAPHY...USED FOR ISOLATION & CLEAN-UP...FROM ORANGE RIND EXTRACTIVES...HEARTH FE ET AL; J ASSOC OFF ANAL CHEM 49: 774 (1966).
THIS FLUORIMETRIC METHOD APPLIED WITH EXPECTATION OF EVENTUAL USE ON RESIDUE ANALYSIS.
For more Analytic Laboratory Methods (Complete) data for OXYTHIOQUINOX (12 total), please visit the HSDB record page.

Interactions

A minor antagonism occurred between the effects of lipids and those of oxythioquinox, both administered in the diets of rats.
Pretreatment with phenobarbital 50 mg/kg intraperitoneally daily for five days decreased the toxicity of morestan to adult males and increased the toxicity to adult females.
Increase toxicity of oxythioquinox in oil solution to male swiss mice & Sprague-Dawley rats is due to increase resorption during protracted intestinal passage.
Administered to rats by stomach tubing oxythioquinox (Morestan) toxicity is very strongly increased after solubilisation in olive oil. The oxythioquinox LD50, in this case, is 500 mg/kg although ... 2.8 g/kg in aqueous suspensions /can be reached/. When it is administered (1 g/kg) in aqueous suspension, the decrease in body weight is the same as these observed with a 5 fold lower dose in oil. Conversion rate feed and weight of different organs decrease when animals are daily submitted to oxythioquinox in oil, during 16 days, compared with animals treated with an equivalent dose in aqueous suspension. Potentiation, in oil solutions, of the decrease of oxythioquinox intestinal transit, promoting its absorption, could explain the increase of oxythioquinox toxicity in oil solution.
For more Interactions (Complete) data for OXYTHIOQUINOX (6 total), please visit the HSDB record page.

Stability Shelf Life

Relatively stable under normal conditions. Hydrolysed in alkaline media; DT50 (22 °C) 10 days (pH 4), 80 hr (pH 7), 225 min (pH 9).

Dates

Last modified: 08-15-2023
1: Yoon S, Tanaka H. Formation of N-nitrosamines by chloramination or ozonation of amines listed in Pollutant Release and Transfer Registers (PRTRs). Chemosphere. 2014 Jan;95:88-95. doi: 10.1016/j.chemosphere.2013.07.090. Epub 2013 Sep 5. PubMed PMID: 24011895.
2: Gwinn MR, Weston A. Application of oligonucleotide microarray technology to toxic occupational exposures. J Toxicol Environ Health A. 2008;71(5):315-24. doi: 10.1080/15287390701738509. PubMed PMID: 18214805.
3: Dent MP. Strengths and limitations of using repeat-dose toxicity studies to predict effects on fertility. Regul Toxicol Pharmacol. 2007 Aug;48(3):241-58. Epub 2007 Apr 12. PubMed PMID: 17512650.
4: Gwinn MR, Whipkey DL, Weston A. The effect of oxythioquinox exposure on normal human mammary epithelial cell gene expression: a microarray analysis study. Environ Health. 2004 Sep 23;3(1):9. PubMed PMID: 15387888; PubMed Central PMCID: PMC521696.
5: Kitajima EW, Rezende JA, Rodrigues JC. Passion fruit green spot virus vectored by Brevipalpus phoenicis (Acari: Tenuipalpidae) on passion fruit in Brazil. Exp Appl Acarol. 2003;30(1-3):225-31. PubMed PMID: 14756419.
6: Qi J, Li T, Chan AS. Fungicide chinomethionate as a new family of photoinducible DNA-cleaving agents. Bioorg Med Chem Lett. 2003 Oct 20;13(20):3561-3. PubMed PMID: 14505671.
7: Sasaki K, Tatsuno T, Nakamura M, Anazawa A, Imazawa T, Utsunomiya O, Ohshima T, Osada H, Kaneko M, Toyoda M. [Method-performance studies of notified analytical method for chinomethionat]. Shokuhin Eiseigaku Zasshi. 2001 Aug;42(4):273-7. Japanese. PubMed PMID: 11817145.
8: Stensvand A, Christiansen A. Investigation on fungicide residues in greenhouse-grown strawberries. J Agric Food Chem. 2000 Mar;48(3):917-20. PubMed PMID: 10725174.
9: Nemoto S, Takatsuki S, Sasaki K, Toyoda M. [Studies on the stability of 89 pesticides in organic solvent]. Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku. 1997;(115):86-92. Japanese. PubMed PMID: 9641820.
10: Yamano T, Morita S. Effects of pesticides on isolated rat hepatocytes, mitochondria, and microsomes. Arch Environ Contam Toxicol. 1993 Aug;25(2):271-8. PubMed PMID: 8368870.
11: Cabral R, Hoshiya T, Hakoi K, Hasegawa R, Fukushima S, Ito N. A rapid in vivo bioassay for the carcinogenicity of pesticides. Tumori. 1991 Jun 30;77(3):185-8. PubMed PMID: 1862543.
12: Carrera G, Cambon-Gros C, Mitjavila S. Oxythioquinox-induced hepatomegaly. Toxicol Lett. 1983 Oct-Nov;19(1-2):159-64. PubMed PMID: 6658821.
13: Krause RT, August EM. Applicability of a multiresidue method and high performance liquid chromatography for determining quinomethionate in apples and oranges. J Assoc Off Anal Chem. 1983 Jul;66(4):1018-22. PubMed PMID: 6885686.
14: Carrera G, Mitjavila S, Derache R. [Effects of oxythioquinox on urinary nitrogen excretion in rats]. C R Seances Acad Sci III. 1983;296(21):1001-4. French. PubMed PMID: 6413001.
15: Carrera G, Mitjavila S, Delvolve N, Derache R. [Influence of the amount of lipid calories in the diet on the nutritional effects of oxythioquinox in the rat]. Nutr Metab. 1980;24(2):76-90. French. PubMed PMID: 7443092.
16: Carrera G, Mitjavila S, Derache R. Toxicity of oxythioquinox in relation to the fat content of the diet: study of the metabolic activity of rat intestinal epithelium. Toxicol Eur Res. 1979 Jul;2(4):187-93. PubMed PMID: 161935.
17: Francoeur Y, Mallet V. Determination of quinomethionate (6-methylquinoline-2,3-diyldithiocarbonate) residues in crops by in situ fluorometry. J Assoc Off Anal Chem. 1976 Jan;59(1):172-3. PubMed PMID: 1249034.

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